

UAMC-3203 and Ferroptosis: A Technical Guide to Foundational Research

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Compound of Interest

Compound Name: UAMC-3203

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Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] This process is distinct from other forms of programmed cell death, such as apoptosis, and is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemic injury, and cancer.[1][2]

UAMC-3203 has emerged as a potent and drug-like inhibitor of ferroptosis, demonstrating significant therapeutic potential in various preclinical models.[2][3] This technical guide provides an in-depth overview of the foundational research on **UAMC-3203** and its role in modulating the ferroptosis signaling pathway.

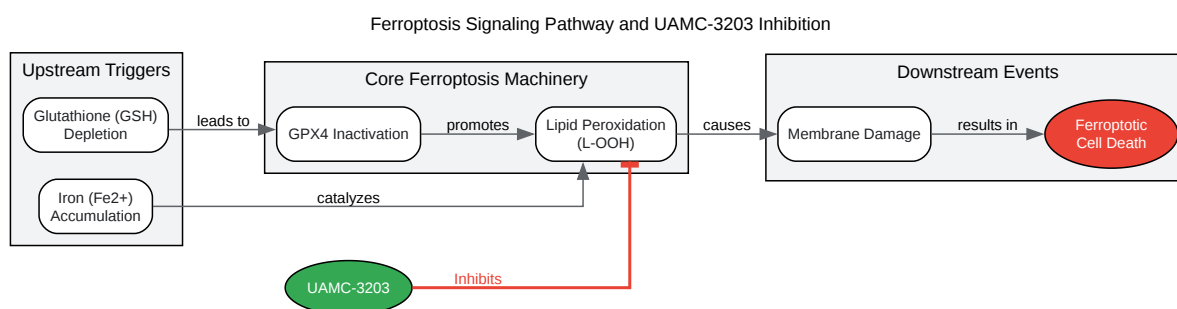
UAMC-3203: A Potent Ferroptosis Inhibitor

UAMC-3203 is a novel analog of Ferrostatin-1 (Fer-1), a well-known ferroptosis inhibitor.[3] Developed to overcome the metabolic instability and limited in vivo efficacy of Fer-1, **UAMC-3203** exhibits superior properties, including enhanced stability and solubility.[3][4] It functions as a radical-trapping antioxidant, effectively halting the chain reaction of lipid peroxidation within cell membranes, a key event in ferroptosis.[2][3] Preclinical studies have shown that **UAMC-3203** is well-tolerated and demonstrates significant protective effects in models of multi-organ injury, spinal cord injury, and post-resuscitation myocardial dysfunction.[2][3][5]

The Ferroptosis Signaling Pathway and the Role of UAMC-3203

Ferroptosis is a complex process involving multiple interconnected pathways. The canonical pathway involves the depletion of glutathione (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[6][7] The accumulation of iron, which catalyzes the formation of ROS through the Fenton reaction, is also a critical driver of ferroptosis.[1][7]

UAMC-3203 intervenes in this pathway by acting as a lipophilic radical-trapping antioxidant.[3] It effectively scavenges lipid peroxy radicals, thereby breaking the cycle of lipid peroxidation and preventing the subsequent membrane damage that leads to cell death.



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Caption: The role of **UAMC-3203** in the ferroptosis signaling pathway.

Quantitative Data on UAMC-3203 Efficacy

The following tables summarize key quantitative data from foundational studies on **UAMC-3203**, demonstrating its potency and efficacy in various experimental models.

Table 1: In Vitro Potency and Stability of **UAMC-3203**

Parameter	UAMC-3203	Ferrostatin-1 (Fer-1)	Reference
IC50 for Ferroptosis Inhibition	10 nM	33 nM	[8]
Metabolic Half-life (Human Microsomes)	20 hours	0.1 hours	[8]
Plasma Recovery (6 hours)	84%	47%	[8]
Water Solubility (pH 7.4)	127.3 ± 17.3 µM	-	[8]

Table 2: In Vivo Efficacy of **UAMC-3203** in a Rat Model of Cardiac Arrest

Parameter	Control Group	UAMC-3203 (5 mg/kg)	Deferoxamine (DFO)	UAMC-3203 + DFO	Reference
GPX4 Expression (relative to sham)	Decreased	Upregulated	Upregulated	Further Increased	[2]
4-HNE Modified Proteins (relative to sham)	Increased	Markedly Decreased	Markedly Decreased	-	[2]
Myocardial Non-heme Iron (µg/g)	70.500 ± 3.158	72.43 ± 4.920	55.95 ± 2.497	-	[2]

Table 3: Effects of **UAMC-3203** on Spinal Cord Injury (SCI) in Rats

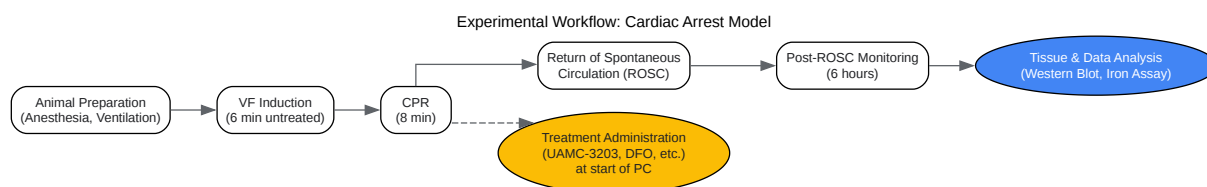
Parameter	SCI Group	SCI + UAMC-3203 (5 mg/kg)	SCI + UAMC-3203 + Brusatol	Reference
GPX4 Expression	Decreased	Upregulated	Less Upregulated	[5]
xCT Expression	Decreased	Upregulated	Less Upregulated	[5]
ACSL4 Expression	Increased	Down-regulated	Less Down-regulated	[5]
MDA Expression	Increased	Inhibited	-	[5]
GSH Expression	Decreased	Inhibited Decrease	-	[5]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the efficacy of **UAMC-3203**.

In Vivo Model of Cardiac Arrest and Resuscitation

A rat model of ventricular fibrillation (VF)-induced cardiac arrest followed by cardiopulmonary resuscitation (CPR) is utilized to assess the cardioprotective effects of **UAMC-3203**.[\[2\]](#)



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